REACTION_CXSMILES
|
CC(OC(/N=N/C(OC(C)C)=O)=O)C.[OH:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]2[CH2:27][CH2:26][N:25](C(OCC3C=CC=CC=3)=O)[CH2:24][CH:23]=2)=[CH:18][CH:17]=1.O[CH2:39][CH2:40][CH2:41][N:42]1[CH2:47][CH2:46][N:45]([C:48]([O:50][C:51]([CH3:54])([CH3:53])[CH3:52])=[O:49])[CH2:44][CH2:43]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1.[Pd]>[NH:25]1[CH2:24][CH2:23][CH:22]([C:19]2[CH:18]=[CH:17][C:16]([O:15][CH2:39][CH2:40][CH2:41][N:42]3[CH2:47][CH2:46][N:45]([C:48]([O:50][C:51]([CH3:52])([CH3:54])[CH3:53])=[O:49])[CH2:44][CH2:43]3)=[CH:21][CH:20]=2)[CH2:27][CH2:26]1
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Name
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|
Quantity
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5.2 mL
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Type
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reactant
|
Smiles
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CC(C)OC(=O)/N=N/C(=O)OC(C)C
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Name
|
|
Quantity
|
6.8 g
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Type
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reactant
|
Smiles
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OC1=CC=C(C=C1)C1=CCN(CC1)C(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
5.91 g
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Type
|
reactant
|
Smiles
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OCCCN1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
6.92 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
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Quantity
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100 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
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Quantity
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1.907 g
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Type
|
catalyst
|
Smiles
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[Pd]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The resulting solution was stirred at ambient temperature for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Type
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DISSOLUTION
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Details
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the residues were dissolved in ether (50 mL)
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Type
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STIRRING
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Details
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stirred for 10 minutes at ambient temperature
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Duration
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10 min
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Type
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CUSTOM
|
Details
|
The resulting precipitate was removed by filtration
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Type
|
WASH
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Details
|
The filtrate was washed with water (50 mL) and saturated brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in DCM (50 mL)
|
Type
|
WASH
|
Details
|
the solution was washed with 2M NaOH (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by flash silica chromatography, elution gradient 30 to 70% ethyl acetate in isohexane
|
Type
|
CUSTOM
|
Details
|
Fractions were evaporated to a gum, which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in MeOH (150 mL)
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silica chromatography, elution gradient 0 to 10% 2M ammonia in methanol in DCM
|
Type
|
ADDITION
|
Details
|
Fractions containing the desired product
|
Type
|
CUSTOM
|
Details
|
were evaporated to dryness
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)C1=CC=C(OCCCN2CCN(CC2)C(=O)OC(C)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.95 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |